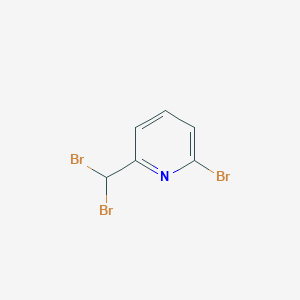

2-Bromo-6-(dibromomethyl)pyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif found in a vast array of naturally occurring compounds, pharmaceuticals, and functional materials. nih.govresearchgate.netrsc.orgnih.gov Its presence is integral to the biological activity of numerous drugs and the electronic properties of organic materials. The nitrogen atom within the pyridine ring imparts unique characteristics, including basicity, the ability to engage in hydrogen bonding, and the capacity to coordinate with metal ions. These features make pyridine and its derivatives indispensable building blocks in the design and synthesis of new chemical entities with tailored properties. nih.govrsc.org

Overview of Halogenated Pyridine Derivatives as Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines are versatile intermediates that can participate in a wide range of cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange reactions. researchgate.netresearchgate.netnih.govchemrxiv.org This reactivity allows for the regioselective introduction of various functional groups, providing a powerful toolkit for the construction of complex molecular architectures. The nature and position of the halogen substituents can be strategically chosen to fine-tune the reactivity of the pyridine core, enabling chemists to execute sophisticated synthetic strategies.

Specific Context of 2-Bromo-6-(dibromomethyl)pyridine within Pyridine Chemistry

Within the extensive family of halogenated pyridines, this compound represents a highly functionalized and reactive intermediate. This compound is distinguished by the presence of both a bromine atom directly attached to the pyridine ring at the 2-position and a dibromomethyl group at the 6-position. This unique arrangement of functional groups provides two distinct points of reactivity. The bromo substituent on the ring can participate in typical cross-coupling reactions, while the dibromomethyl group serves as a precursor to an aldehyde functionality through hydrolysis. This dual reactivity makes this compound a valuable asset in multi-step synthetic sequences, allowing for the sequential or orthogonal introduction of different molecular fragments.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-(dibromomethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADDHGFITKVJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 6 Dibromomethyl Pyridine

Direct Synthesis Strategies

Direct synthesis strategies are the most common methods for producing 2-bromo-6-(dibromomethyl)pyridine. These methods typically involve the bromination of a suitable precursor molecule.

Bromination of 2-Bromo-6-methylpyridine (B113505) and Related Precursors

The primary method for synthesizing this compound is through the bromination of 2-bromo-6-methylpyridine. This process involves the substitution of hydrogen atoms on the methyl group with bromine atoms.

Several brominating agents can be employed for this transformation, each with its own set of advantages and disadvantages. Common agents include liquid bromine, N-Bromosuccinimide (NBS), and dibromohein.

Liquid Bromine: A patent describes a method where liquid bromine is added dropwise to an organic solution of 2-bromo-6-methylpyridine. google.com This reaction leads to a mixture of 2-bromo-6-(bromomethyl)pyridine (B1282057) and the desired this compound. google.com

N-Bromosuccinimide (NBS): NBS is a widely used reagent for benzylic bromination due to its ability to provide a low, constant concentration of bromine, which helps to minimize side reactions. chadsprep.comchemistrysteps.com The reaction is typically initiated by light or a radical initiator. chadsprep.com The mechanism involves the homolytic cleavage of the N-Br bond in NBS to form a bromine radical, which then abstracts a benzylic hydrogen from the substrate. chemistrysteps.com This forms a resonance-stabilized benzylic radical, which then reacts with a molecule of Br2 generated in situ to yield the brominated product. chemistrysteps.com The use of NBS is considered more environmentally friendly compared to some other methods. researchgate.net

Dibromohein: This reagent is noted as a superior brominating agent compared to NBS in some applications. It often requires a smaller stoichiometric excess and can eliminate the need for subsequent debromination steps. For instance, a high yield of 2,6-bis(dibromomethyl)pyridine was achieved using dibromohein with a radical initiator in carbon tetrachloride at 80°C.

The following table summarizes the key characteristics of these brominating agents:

Table 1: Comparison of Brominating Agents| Brominating Agent | Key Features | Common Conditions |

|---|---|---|

| Liquid Bromine | Direct and potent brominating agent. | Dropwise addition to a solution of the precursor. google.com |

| N-Bromosuccinimide (NBS) | Provides a low, steady concentration of bromine, selective for benzylic positions. chadsprep.comchemistrysteps.com | Used with a radical initiator (e.g., AIBN, BPO) or light in a non-polar solvent like CCl4. daneshyari.com |

| Dibromohein | Often requires a smaller excess and can lead to higher yields with fewer side products. | Used with a radical initiator at elevated temperatures. |

Optimizing reaction conditions such as temperature, time, solvents, and initiators is crucial for maximizing the yield and purity of this compound.

Temperature and Time: A patented method using liquid bromine specifies cooling the initial reaction mixture to 10°C, followed by heating to 50°C for 10 hours. google.com Another process involving a subsequent reaction with urotropine is heated to 40°C for 12 hours, followed by a final step at 90°C for 4 hours. google.com The synthesis of related bromo-pyridines has been carried out at temperatures as low as -10°C to 5°C for 1.5 hours. chemicalbook.com

Solvents: Dichloromethane (B109758) and water are used as solvents in the reaction with liquid bromine. google.com For reactions involving NBS, carbon tetrachloride (CCl4) has been a traditional solvent, though its use is now limited due to toxicity. masterorganicchemistry.com More environmentally benign solvents like dichloromethane and benzene (B151609) have been explored as alternatives. researchgate.net

Initiators: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used in conjunction with NBS to facilitate the formation of the initial bromine radical. daneshyari.com Light can also serve as an initiator for these reactions. chadsprep.com

The table below outlines some of the optimized conditions found in the literature:

Table 2: Optimized Reaction Conditions for Bromination| Precursor | Brominating Agent | Solvent(s) | Temperature(s) | Time(s) | Initiator |

|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | Liquid Bromine | Dichloromethane, Water | 10°C, then 50°C | 10 hours | Not specified |

| Alkenes/Aromatic Compounds | NBS | Carbon Tetrachloride | Reflux | Not specified | AIBN or BPO |

| 2,6-bis(imidazolyl)pyridine precursor | 2,6-dibromopyridine (B144722) | Not specified | Not specified | Not specified | Not specified |

A significant challenge in the synthesis of this compound is controlling the degree of bromination to minimize the formation of the monobrominated intermediate, 2-bromo-6-(bromomethyl)pyridine, and over-brominated products.

The stepwise nature of free-radical bromination means that the reaction proceeds from the starting material to the monobromo, then dibromo, and potentially tribromo derivatives. A patent indicates that reacting 2-bromo-6-methylpyridine with liquid bromine results in a mixture of 2-bromo-6-(bromomethyl)pyridine and this compound, with a molar ratio of approximately 6:1. google.com Achieving high selectivity for the desired dibrominated product often requires careful control over the stoichiometry of the brominating agent and the reaction time.

Alternative Synthetic Routes to this compound

While the direct bromination of 2-bromo-6-methylpyridine is the most prominent route, other strategies can be envisaged, though they are not explicitly detailed for this specific compound in the search results. For instance, the synthesis of related 2-bromo-6-substituted pyridines has been achieved through copper-catalyzed coupling reactions of 2,6-dibromopyridine with various nucleophiles. google.com This suggests the possibility of introducing the dibromomethyl group or a precursor to it via a similar cross-coupling strategy, although this remains speculative without direct evidence.

Another general approach could involve the synthesis of a pyridine (B92270) ring already bearing the dibromomethyl group, followed by the introduction of the bromine atom at the 2-position. However, methods like the Sandmeyer reaction, used to synthesize 2-bromopyridine (B144113) from 2-aminopyridine, would likely not be compatible with the reactive dibromomethyl group. orgsyn.org

Formation as an Intermediate or Byproduct in Multi-Step Syntheses

While not typically an isolated end product, this compound emerges as a critical intermediate in specific multi-step synthetic sequences. Its formation is a direct consequence of the controlled bromination of a more straightforward precursor.

Identification and Characterization in Complex Reaction Mixtures

The generation of this compound occurs during the synthesis of 2-bromo-6-formylpyridine, starting from 2-bromo-6-methylpyridine. In a patented method, the first step involves the dropwise addition of liquid bromine to an organic solution of 2-bromo-6-methylpyridine. google.com This reaction deliberately produces a mixture containing both 2-bromo-6-(bromomethyl)pyridine and the target intermediate, this compound. google.com

The reaction is typically conducted in a mixed solvent system, such as dichloromethane and water, and is initiated at a cooled temperature of 10-20 °C before being heated to 40-60 °C for several hours. google.com Following the reaction, a neutralization step, often using a sodium bicarbonate solution to adjust the pH to a neutral range of 7-8, is performed before extraction of the organic components. google.com

The resulting complex reaction mixture contains both the mono- and di-brominated species. Detailed analysis and optimization of this reaction have shown that the molar ratio of the components in the mixture can be controlled. Under preferred conditions, the molar ratio of 2-bromo-6-(bromomethyl)pyridine to this compound is approximately 6:1. google.com The characterization of this mixture is crucial for understanding the reaction's progress and for the subsequent steps in the synthetic pathway. While the patent does not specify the analytical techniques used for characterization, standard methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to identify and quantify the components of such a mixture. mdpi.com

Table 1: Reaction Conditions for the Formation of this compound

| Parameter | Value |

| Starting Material | 2-Bromo-6-methylpyridine |

| Reagent | Liquid Bromine |

| Solvent | Dichloromethane and Water |

| Initial Temperature | 10-20 °C |

| Reaction Temperature | 40-60 °C |

| Reaction Time | 8-12 hours |

| Post-reaction pH | 7-8 |

| Product Mixture | 2-bromo-6-(bromomethyl)pyridine and this compound |

| Preferred Molar Ratio (mono:di) | 6:1 google.com |

Role in the Synthesis of 2-Bromo-6-formylpyridine and Related Pyridine Aldehydes

The mixture containing this compound is not typically purified to isolate the dibromo- species. Instead, the entire mixture serves as the substrate for the subsequent conversion to the desired aldehyde, 2-bromo-6-formylpyridine. This compound is a valuable organic intermediate, particularly as a structural unit for ligands like tri[(pyridyl)methyl]amine. google.com

The transformation of the brominated mixture into the aldehyde is achieved through a multi-step process. The mixture is introduced into ethanol, followed by the addition of urotropine. google.com This reaction is generally carried out at a temperature of 30-50 °C for 10-14 hours. google.com The final step involves hydrolysis, which is induced by adding acid to the reaction system. A combination of acetic acid and concentrated sulfuric acid at a temperature of 80-100 °C for 3-5 hours facilitates the formation of 2-bromo-6-formylpyridine. google.com

This synthetic strategy highlights the practical utility of this compound as a key, albeit unisolated, intermediate. The process is designed for efficiency, allowing for a direct conversion of the initial brominated mixture to the final aldehyde product, which can then be obtained with high purity. google.com This method is considered safe, easy to manage, and suitable for industrial-scale production. google.com

Chemical Transformations and Derivatization Studies of 2 Bromo 6 Dibromomethyl Pyridine

Reactivity of the Dibromomethyl Group

The dibromomethyl group is a key functional handle, susceptible to nucleophilic attack and conversion into other important chemical moieties.

Nucleophilic Substitution Reactions

The bromine atoms of the dibromomethyl group can be displaced by a variety of nucleophiles. These reactions typically proceed via an SNAr (nucleophilic aromatic substitution) mechanism, where the pyridine (B92270) ring activates the benzylic-like position. The specific mechanism can vary, with some reactions proceeding through a rate-controlling addition of the nucleophile, while others involve a rate-controlling deprotonation of an addition intermediate. nih.gov The reactivity order of halogens in these substitution reactions is not always the typical F > Cl ≈ Br > I, indicating a complex interplay of factors. nih.gov

For instance, reactions with amines can lead to the formation of aminomethyl derivatives, while reaction with thiolates can introduce sulfur-containing functionalities. These transformations are fundamental in constructing more complex molecular architectures.

Hydrolysis and Oxidation Pathways

The dibromomethyl group can be readily hydrolyzed to an aldehyde functionality. This transformation is often a crucial step in the synthesis of various pyridine-based compounds. A common method involves treating 2-bromo-6-(dibromomethyl)pyridine with an acid, such as a mixture of acetic acid and concentrated sulfuric acid, to facilitate hydrolysis and yield 2-bromo-6-formylpyridine. google.com This aldehyde can then serve as a versatile precursor for further modifications.

Furthermore, the dibromomethyl group can be oxidized to a carboxylic acid. However, the more synthetically valuable transformation is its conversion to an aldehyde. The resulting 2-bromo-6-formylpyridine is a key intermediate in the synthesis of ligands like tri[(pyridyl)methyl]amine. google.com

Reactivity of the Pyridine Ring and Bromine Substituents

The pyridine ring itself, along with the bromine substituent at the 2-position, offers numerous opportunities for functionalization through various modern cross-coupling and C-H activation strategies.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig) for Functionalization

The bromine atom on the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with boronic acids or their esters to form biaryl compounds. beilstein-journals.orglibretexts.orgnih.gov The reaction is known for its tolerance of a wide range of functional groups and generally provides good yields. nih.gov The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoborane, and reductive elimination to give the coupled product. libretexts.org Ligand-free palladium acetate (B1210297) has been shown to be an effective catalyst for the Suzuki coupling of 2-bromopyridines. researchgate.net

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the bromopyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This method is a powerful tool for constructing sp²–sp carbon–carbon bonds and is widely used in the synthesis of various organic materials and biologically active molecules. wikipedia.orgnih.gov The reaction can be carried out under mild conditions, and copper-free variations have also been developed. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with an amine. wikipedia.orglibretexts.org This reaction is particularly useful for synthesizing a wide variety of secondary and tertiary aminopyridines, which might be difficult to access through other methods. nih.gov The reaction typically employs a palladium catalyst with electron-rich phosphine (B1218219) ligands and a strong base. researchgate.net

Table 1: Examples of Cross-Coupling Reactions with 2-Bromopyridine (B144113) Derivatives

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | 2-Bromopyridine, Arylboronic acid | Pd(OAc)₂, Ligand-free | 2-Arylpyridine |

| Sonogashira | 2-Bromopyridine, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 2-Alkynylpyridine |

Directed C-H Functionalization Strategies

Direct C-H functionalization of pyridines is an increasingly important area of research, aiming to form new bonds without the need for pre-functionalized starting materials. rsc.org While the electron-deficient nature of the pyridine ring can make direct C-H activation challenging, various strategies have been developed. rsc.org

For this compound, directing groups can be used to achieve regioselective C-H functionalization at specific positions on the pyridine ring. For example, a transient activator strategy involving in situ N-methylation can facilitate palladium-catalyzed diarylation at the 2- and 6-positions of a pyridine ring. nih.govresearchgate.net Although the bromine at the 2-position would likely participate in cross-coupling, C-H activation at other positions could be explored with appropriate catalytic systems.

Formation of Poly-Substituted Pyridine Derivatives

The sequential and selective functionalization of both the dibromomethyl group and the bromo-substituted pyridine ring allows for the synthesis of a wide array of poly-substituted pyridine derivatives. For instance, initial hydrolysis of the dibromomethyl group to an aldehyde, followed by a Suzuki coupling at the 2-position, would yield a 2-aryl-6-formylpyridine. This intermediate can then undergo further reactions at the aldehyde group.

Alternatively, a Buchwald-Hartwig amination at the 2-position, followed by nucleophilic substitution at the dibromomethyl group, could lead to complex, unsymmetrically substituted pyridines. The ability to control the order of these reactions is key to accessing diverse molecular scaffolds. The synthesis of various substituted pyridines is of great interest due to their prevalence in pharmaceuticals and functional materials. researchgate.net

Synthesis of Advanced Molecular Architectures from this compound

The strategic functionalization of this compound opens avenues for the creation of sophisticated molecules with potential applications in various fields of chemistry. The dibromomethyl group is a key functional handle, often serving as a precursor to an aldehyde, which then participates in a wide array of subsequent chemical transformations.

Macrocyclic Ligand Synthesis

The synthesis of macrocyclic ligands is an area of significant interest due to their ability to selectively bind metal ions and other guest molecules. The compound this compound can serve as a valuable starting material for the construction of such macrocycles. A common strategy involves the initial conversion of the dibromomethyl group into a formyl group. This transformation can be achieved through methods like the Sommelet reaction, where the related 2-bromo-6-(bromomethyl)pyridine (B1282057) is treated with hexamine followed by hydrolysis. researchgate.netbeilstein-journals.org A patent describes a method for preparing 2-bromo-6-formylpyridine from a mixture containing this compound by reaction with urotropine and subsequent acidic hydrolysis. google.com

Once the key intermediate, 2-bromo-6-formylpyridine, is obtained, it can be further elaborated. For the synthesis of macrocycles, a common approach is to introduce a second aldehyde group or another reactive functional group onto the pyridine ring. This can be accomplished by, for example, a subsequent oxidation of a methyl group at the 2-position if the starting material was appropriately substituted, or through other synthetic manipulations.

The resulting pyridine dicarboxaldehyde can then undergo a [2+2] cyclocondensation reaction with a suitable diamine to form a tetra-Schiff-base macrocycle. The following table outlines a representative reaction for the formation of a macrocyclic ligand from a pyridine dialdehyde (B1249045) precursor.

Table 1: Synthesis of a Macrocyclic Ligand from a Pyridine Dialdehyde

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

| Pyridine-2,6-dicarboxaldehyde | Ethylenediamine | [2+2] Schiff-base macrocycle | Template-free condensation, CH3CN, reflux | ~60-70 |

| Pyridine-2,6-dicarboxaldehyde | 1,3-Diaminopropane | [2+2] Schiff-base macrocycle | Metal-templated (e.g., Pb(II)), MeOH, reflux | >80 |

Formation of Amphiphilic Pyridine Derivatives

Amphiphilic molecules, which possess both hydrophilic and lipophilic domains, are of great interest for their self-assembly properties and potential applications in areas such as drug delivery and material science. The structure of this compound provides a scaffold that can be selectively functionalized to create such amphiphiles.

A potential synthetic strategy involves the conversion of the dibromomethyl group into a hydrophilic head group and the utilization of the bromo substituent to attach a lipophilic tail. For instance, the dibromomethyl group can be hydrolyzed to the corresponding aldehyde, 2-bromo-6-formylpyridine. google.comprepchem.com This aldehyde can then be reduced to a hydroxymethyl group, which can be further modified, for example, by etherification with a polyethylene (B3416737) glycol (PEG) chain to introduce a hydrophilic segment.

The lipophilic part can be introduced via a palladium-catalyzed cross-coupling reaction at the bromo-position of the pyridine ring. The Suzuki-Miyaura coupling with an alkyl- or arylboronic acid, or the Sonogashira coupling with a terminal alkyne bearing a long alkyl chain, are powerful methods for this purpose. researchgate.netscirp.orgresearchgate.netlibretexts.orgscirp.org

The following table presents a conceptual synthetic route for the formation of an amphiphilic pyridine derivative starting from 2-bromo-6-(hydroxymethyl)pyridine.

Table 2: Conceptual Synthesis of an Amphiphilic Pyridine Derivative

| Starting Material | Reagent for Lipophilic Tail | Coupling Reaction | Reagent for Hydrophilic Head | Reaction for Hydrophilic Head |

| 2-Bromo-6-(hydroxymethyl)pyridine | Dodecylboronic acid | Suzuki-Miyaura | mPEG-OTs | Williamson ether synthesis |

| 2-Bromo-6-(hydroxymethyl)pyridine | 1-Dodecyne | Sonogashira | mPEG-Br | Williamson ether synthesis |

Generation of Novel Heterocyclic Systems

The reactivity of the functional groups in derivatives of this compound allows for the construction of novel fused and linked heterocyclic systems. The key intermediate, 2-bromo-6-formylpyridine, is a particularly useful precursor for such transformations. google.comprepchem.com

One common approach is the reaction of the formyl group with binucleophiles to form new rings. For example, condensation of 2-bromo-6-formylpyridine with hydrazine (B178648) or its derivatives can lead to the formation of fused pyrazole (B372694) or triazine ring systems. nih.govresearchgate.netresearchgate.net Specifically, reaction with hydrazine hydrate (B1144303) can yield a hydrazone, which may then undergo intramolecular cyclization to form a pyridotriazine derivative.

Furthermore, the formyl group can react with active methylene (B1212753) compounds in the presence of a base to generate various heterocyclic structures. For instance, Knoevenagel condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate, followed by cyclization, can lead to the formation of fused pyridopyrimidine or other related heterocyclic systems. mdpi.comnih.gov

The following table provides examples of reactions that can be employed to generate novel heterocyclic systems from 2-bromo-6-formylpyridine.

Table 3: Synthesis of Novel Heterocyclic Systems from 2-Bromo-6-formylpyridine

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| 2-Bromo-6-formylpyridine | Hydrazine hydrate | Pyridotriazine derivative | EtOH, reflux |

| 2-Bromo-6-formylpyridine | Phenylhydrazine | Fused pyrazoline derivative | Acetic acid, reflux |

| 2-Bromo-6-formylpyridine | Malononitrile | Fused pyridopyrimidine derivative | Piperidine, EtOH, reflux |

Mechanistic Investigations of Reactions Involving 2 Bromo 6 Dibromomethyl Pyridine

Elucidation of Reaction Mechanisms in Bromination Processes

The synthesis of 2-bromo-6-(dibromomethyl)pyridine typically originates from its precursor, 2-bromo-6-methylpyridine (B113505). The transformation of the methyl group into a dibromomethyl group proceeds through a free radical substitution mechanism. This process is commonly initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photochemical means, in the presence of a brominating agent like N-bromosuccinimide (NBS).

The mechanism unfolds in three key stages:

Initiation: The process begins with the homolytic cleavage of the initiator (e.g., AIBN) or the brominating agent itself under thermal or photochemical conditions to generate a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-6-methylpyridine. This abstraction is facilitated by the stability of the resulting benzylic-type radical, which is resonance-stabilized by the pyridine (B92270) ring. The newly formed pyridyl radical then reacts with a molecule of the brominating agent (e.g., Br₂) to yield 2-bromo-6-(bromomethyl)pyridine (B1282057) and another bromine radical, which continues the chain reaction. The process repeats to introduce a second bromine atom, forming the dibromomethyl group.

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a pyridyl radical, or two pyridyl radicals.

The reaction conditions, including the choice of solvent and the concentration of the brominating agent, are critical in controlling the extent of bromination and minimizing side reactions.

| Reactant | Reagent | Product |

| 2-Bromo-6-methylpyridine | N-Bromosuccinimide (NBS), AIBN | 2-Bromo-6-(bromomethyl)pyridine |

| 2-Bromo-6-(bromomethyl)pyridine | N-Bromosuccinimide (NBS), AIBN | This compound |

Radical-Mediated Pathways in Functionalization Reactions

The dibromomethyl group in this compound is a versatile functional handle for a variety of radical-mediated reactions. These reactions often leverage the facile homolytic cleavage of the carbon-bromine bonds to generate pyridyl-stabilized radicals.

One significant pathway involves the generation of a pyridyl radical at the dibromomethyl position, which can then participate in addition reactions to alkenes and alkynes. This process, often initiated by photoredox catalysis, allows for the formation of new carbon-carbon bonds. For instance, in the presence of a suitable photocatalyst and a hydrogen atom transfer (HAT) agent, the dibromomethyl group can be converted into a radical intermediate that adds to an olefin in an anti-Markovnikov fashion.

Competition experiments have shown that the solvent can play a crucial role in directing the chemoselectivity of these pyridyl radicals. In hydrogen-bond donating solvents like 2,2,2-trifluoroethanol (B45653) (TFE), the radical is stabilized, influencing its subsequent reaction pathway.

Electron Transfer Processes and Catalytic Cycles

Electron transfer processes are fundamental to many transformations involving this compound, particularly in the context of photoredox catalysis. Single-electron reduction of the brominated pyridine can lead to the formation of a pyridyl radical, which is a key intermediate in various functionalization reactions.

The catalytic cycle typically begins with the excitation of a photocatalyst, such as an iridium or ruthenium complex, by visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with the pyridine substrate. The reduction potential of the halogenated pyridine is a critical factor in this process. While the reduction potential of 2-bromopyridine (B144113) is generally beyond the reach of common iridium photocatalysts, the presence of additional electron-withdrawing groups, such as the dibromomethyl group, can lower this potential, facilitating the electron transfer.

Proton-coupled electron transfer (PCET) can also be a significant pathway, where the electron transfer is coupled with the transfer of a proton, often from the solvent or an additive. This can be particularly relevant in acidic media or with protic solvents. Following the generation of the pyridyl radical, it can undergo various reactions, such as addition to an alkene, before the catalytic cycle is closed by another electron transfer event, regenerating the ground-state photocatalyst.

Influence of Steric and Electronic Factors on Reaction Pathways

The reactivity of this compound is profoundly influenced by both steric and electronic factors.

Electronic Factors: The bromine atom on the pyridine ring and the dibromomethyl group are both electron-withdrawing. This electronic characteristic makes the pyridine ring more electron-deficient, which can influence its susceptibility to nucleophilic attack and its reduction potential. The electron-deficient nature of the ring also affects the stability of any radical intermediates formed during a reaction.

Steric Factors: The bulky dibromomethyl group at the 6-position, adjacent to the nitrogen atom, exerts significant steric hindrance. This steric bulk can direct the regioselectivity of reactions by impeding the approach of reagents to the nitrogen atom or the adjacent C-5 position. For example, in reactions where coordination to the pyridine nitrogen is a key step, the steric hindrance from the dibromomethyl group can significantly slow down the reaction rate or favor alternative pathways.

Theoretical and Computational Chemistry Studies on 2 Bromo 6 Dibromomethyl Pyridine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine key properties by calculating the electron density of a system.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), a geometry optimization is performed to find the minimum energy structure on the potential energy surface. derpharmachemica.com

For 2-Bromo-6-(dibromomethyl)pyridine, this involves calculating bond lengths, bond angles, and dihedral angles. The conformational analysis would focus on the rotation around the single bond connecting the dibromomethyl group to the pyridine (B92270) ring, identifying the most stable conformers and the energy barriers between them. The C—Br vectors of the dibromomethyl group and their orientation relative to the plane of the pyridine ring are of particular interest. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical Data) This table is an illustrative example of the kind of data a DFT calculation would produce and is not based on published experimental results.

| Parameter | Bond/Angle | Value |

| Bond Length | C(pyridine)-C(methyl) | 1.52 Å |

| C(methyl)-H | 1.09 Å | |

| C(methyl)-Br | 1.95 Å | |

| C(pyridine)-N | 1.34 Å | |

| C(pyridine)-Br | 1.90 Å | |

| Bond Angle | C(pyridine)-C(methyl)-Br | 112.0° |

| Br-C(methyl)-Br | 110.5° | |

| C-N-C (in ring) | 117.0° | |

| Dihedral Angle | Br-C-C-N | 90.0° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.nettaylorandfrancis.com A smaller gap suggests that the molecule is more easily polarized and more reactive. researchgate.net

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.comyoutube.com Analysis of the spatial distribution of these orbitals in this compound would reveal the likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be distributed over the electron-rich pyridine ring and bromine atoms, while the LUMO may be localized on the pyridine ring and the antibonding orbitals associated with the bromo- and dibromomethyl groups.

Table 2: Illustrative Frontier Orbital Properties for this compound (Theoretical Data) This table is an illustrative example of the kind of data a DFT calculation would produce and is not based on published experimental results.

| Parameter | Value |

| HOMO Energy | -6.50 eV |

| LUMO Energy | -1.85 eV |

| HOMO-LUMO Gap | 4.65 eV |

| Dipole Moment | 4.30 Debye |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. rsc.org It is plotted on the surface of the molecule's electron density, using a color scale to indicate different potential values. Red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions with near-zero potential. nih.govresearchgate.net

For this compound, the MESP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The hydrogen atoms and the regions around the bromine atoms would likely exhibit a positive potential (blue), indicating their electrophilic character. researchgate.net This mapping provides a powerful tool for predicting intermolecular interactions and chemical reactivity. nih.gov

Vibrational Spectroscopy Analysis (Theoretical IR)

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of the infrared (IR) absorption bands of a molecule. derpharmachemica.com These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and rocking of its chemical bonds.

A complete assignment of the vibrational modes for this compound would be made by correlating the calculated frequencies with specific atomic motions. This theoretical spectrum is invaluable, especially when experimental data is unavailable, as it helps in the identification and characterization of the compound. derpharmachemica.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.

Table 3: Illustrative Calculated Vibrational Frequencies for this compound (Theoretical Data) This table is an illustrative example of the kind of data a DFT calculation would produce and is not based on published experimental results.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3050 | Low | Aromatic C-H Stretch |

| 1580 | Medium | Pyridine Ring C=C/C=N Stretch |

| 1450 | Strong | C-H Bend (dibromomethyl) |

| 1020 | Medium | Pyridine Ring Breathing |

| 680 | Strong | C-Br Stretch (dibromomethyl) |

| 610 | Medium | C-Br Stretch (ring) |

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry is instrumental in exploring potential reaction pathways for a molecule. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energy (energy barrier) required for a reaction to proceed.

For this compound, studies could predict the mechanisms of nucleophilic substitution reactions at the dibromomethyl carbon or at the bromine-substituted carbon on the pyridine ring. Calculations would reveal whether a reaction proceeds, for example, through an SN1 or SN2-type mechanism by locating the relevant intermediates and transition states. This provides fundamental insights into the compound's reactivity and the feasibility of synthetic routes involving it.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a primary method for calculating electronic absorption spectra (UV-Vis spectra). TD-DFT can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

A TD-DFT calculation for this compound would provide a theoretical UV-Vis spectrum, identifying the electronic transitions involved (e.g., π → π* or n → π* transitions). This information is crucial for understanding the photophysical properties of the compound and for interpreting experimental spectroscopic data.

Applications in Advanced Materials and Functional Systems

Ligand Design for Coordination Chemistry

The nitrogen atom of the pyridine (B92270) ring in 2-bromo-6-(dibromomethyl)pyridine serves as a primary site for coordination to metal centers. The presence of the bromine and dibromomethyl groups can be exploited to modulate the electronic properties and steric environment of the resulting metal complexes.

Exploration of Catalytic Applications of Metal-Pyridine Complexes

Metal complexes derived from pyridine-based ligands are widely used as catalysts in a variety of organic transformations. While direct catalytic applications of complexes involving this compound are still an emerging area of research, the tunability of its electronic and steric properties makes it a promising candidate for the development of novel catalysts. The ability to control the coordination environment around a metal center is paramount in designing catalysts with high activity, selectivity, and stability.

Design of Optical and Magnetic Materials

The electronic transitions within metal complexes containing substituted pyridine ligands can give rise to interesting optical and magnetic properties. The ligand field created by this compound can influence the d-orbital splitting of the metal center, leading to specific absorption and emission characteristics. Furthermore, the presence of heavy atoms like bromine can enhance spin-orbit coupling, which is a key factor in the design of materials with specific magnetic and phosphorescent properties.

Development of Fluorescent and Chemosensing Materials

Pyridine-containing compounds are frequently incorporated into fluorescent molecules and chemosensors due to their ability to interact with analytes and signal these events through changes in their photophysical properties. The functional groups on this compound provide handles for attaching fluorophores or for direct participation in sensing mechanisms. For example, the dibromomethyl group can be converted to an aldehyde, a versatile functional group for further elaboration into sensor motifs. The parent compound, 2-bromo-6-formylpyridine, is recognized as an important organic intermediate for such applications. google.com

Integration into Supramolecular Structures and Cage Compounds

Supramolecular chemistry relies on non-covalent interactions to assemble complex, functional architectures. The directional nature of the pyridine nitrogen's lone pair and the potential for halogen bonding from the bromine substituents make this compound an intriguing component for the construction of supramolecular assemblies and cage compounds. These structures can encapsulate guest molecules, leading to applications in drug delivery, sensing, and catalysis. The conversion of the dibromomethyl group to other functionalities can provide additional recognition sites to guide the self-assembly process.

Application in Polymer and Materials Science as Monomers or Functional Additives

The reactive sites on this compound allow for its incorporation into polymeric structures. It can potentially be used as a monomer in polymerization reactions or as a functional additive to impart specific properties to existing polymers. For instance, the bromine atom can be a site for cross-coupling reactions to form polymer backbones, while the entire molecule can be grafted onto a polymer chain to introduce metal-coordinating sites or to modify the material's surface properties.

Structural Characterization and Analytical Methodologies for 2 Bromo 6 Dibromomethyl Pyridine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of organic compounds like 2-Bromo-6-(dibromomethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for confirming the identity and purity of this compound. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine (B92270) ring and the single proton of the dibromomethyl group. The chemical shift of the methine proton in the -CHBr₂ group would be significantly downfield due to the deshielding effect of the two bromine atoms. The pyridine ring protons would exhibit a coupling pattern typical for a 2,6-disubstituted pyridine. Similarly, the ¹³C NMR spectrum would provide key information on the carbon framework of the molecule.

Mass Spectrometry (MS) is another critical technique for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum would show the molecular ion peak, and the isotopic pattern of this peak would be characteristic of a compound containing three bromine atoms.

A patent describes the synthesis of 2-bromo-6-formylpyridine from a mixture containing 2-bromo-6-bromomethylpyridine and this compound, which is generated by the bromination of 2-bromo-6-methylpyridine (B113505). google.com This suggests that this compound is a key intermediate, though often not isolated.

Table 1: Spectroscopic Data for the Related Compound 2,6-Bis(bromomethyl)pyridine (B1268884)

| Technique | Solvent | Observed Signals (δ in ppm) | Reference |

|---|---|---|---|

| ¹H NMR (500 MHz) | CDCl₃ | 4.53 (s, 4H), 7.36-7.38 (d, J=8.0 Hz, 2H), 7.68-7.71 (dd, J=7.5, 8.0 Hz, 1H) | chemicalbook.com |

| ¹³C NMR (125 MHz) | CDCl₃ | 33.8, 123.1, 138.4, 157.0 | chemicalbook.com |

| LC-TOF (M+H⁺) | - | Calculated: 263.90235, Found: 263.90193 | chemicalbook.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound.

Currently, there is no published crystal structure for this compound. However, the crystal structure of the closely related compound, 2,6-bis(bromomethyl)pyridine, has been determined. nih.gov This compound crystallizes in the monoclinic space group, and its structure reveals that the C-Br vectors of the bromomethyl groups are oriented nearly perpendicular to the plane of the pyridine ring and point to opposite sides. nih.gov The crystal packing is characterized by π-π stacking interactions between the pyridine rings of adjacent molecules. nih.gov

Table 2: Crystallographic Data for 2,6-Bis(bromomethyl)pyridine

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₇Br₂N | nih.gov |

| Molecular Weight | 264.96 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 9.2955 (19) | nih.gov |

| b (Å) | 12.980 (3) | nih.gov |

| c (Å) | 7.5288 (15) | nih.gov |

| β (°) | 110.75 (3) | nih.gov |

| Volume (ų) | 849.5 (3) | nih.gov |

| Z | 4 | nih.gov |

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for the separation of this compound from reaction mixtures. HPLC methods can be developed to separate the desired product from starting materials, by-products such as the monobrominated precursor (2-bromo-6-bromomethylpyridine), and other impurities.

The synthesis of 2-bromo-6-formylpyridine, as described in a patent, utilizes a mixture of 2-bromo-6-bromomethylpyridine and this compound without separation of the two components. google.com However, for other applications or for detailed characterization, purification would be necessary. The development of an HPLC method would involve the selection of an appropriate stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water) to achieve optimal separation. A UV detector would be suitable for the detection of these pyridine derivatives.

For related compounds, such as 2-bromo-5-(difluoromethyl)pyridine (B580353) and 2-bromo-5-(chloromethyl)pyridine, various analytical data including that from HPLC and LC-MS are available from commercial suppliers, indicating that standard chromatographic methods are applicable to this class of compounds. bldpharm.combldpharm.com

Development of Derivatization Methods for Analytical Purposes

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis. In the context of this compound, this compound is itself an intermediate that is derivatized in subsequent reaction steps.

A notable example is its use in the synthesis of 2-bromo-6-formylpyridine. google.com In this process, the mixture containing this compound is reacted with urotropin, followed by hydrolysis with acid, to yield the aldehyde. google.com This transformation of the dibromomethyl group into a formyl group is a key derivatization that leads to a versatile building block for the synthesis of more complex molecules. The resulting aldehyde can be more easily characterized and can be used in a variety of subsequent chemical reactions.

Future Research Directions and Outlook in 2 Bromo 6 Dibromomethyl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Approaches

The synthesis of halogenated pyridines often involves reagents and conditions that are environmentally taxing. A primary direction for future research is the development of greener, more efficient, and safer synthetic routes to 2-bromo-6-(dibromomethyl)pyridine.

Current methods may rely on the bromination of precursors like 2-bromo-6-methylpyridine (B113505). For instance, one patented process generates a mixture including this compound by reacting 2-bromo-6-methylpyridine with liquid bromine. google.com However, such methods can lack selectivity and use hazardous reagents.

Inspired by advancements in related pyridine (B92270) chemistry, future work could focus on alternatives that align with the principles of green chemistry. Research into the synthesis of the related compound, 2,6-bis(bromomethyl)pyridine (B1268884), has shown a move away from N-bromosuccinimide (NBS), which can cause difficult-to-control polybromination, towards milder and more selective brominating agents like dibromohein. google.com This approach, conducted under milder conditions (20-80°C) with low-toxicity reagents, has achieved yields of over 90% for similar compounds and represents a promising strategy to adapt for this compound. google.com

Furthermore, exploring alternative activation methods that avoid harsh reagents is crucial. For example, the use of Turbo Grignard reagents has been successful in the synthesis of 2-bromo-6-hydroxymethylpyridine, bypassing the need for cryogenically cooled and difficult-to-handle n-butyllithium. mdpi.com Adapting such methodologies could lead to more sustainable and scalable production of the target compound.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Current Challenge | Proposed Sustainable Approach | Potential Benefits |

| Bromination | Lack of selectivity with reagents like NBS; use of hazardous liquid bromine. | Use of milder, selective brominating agents (e.g., dibromohein). google.com | Higher yield, reduced byproducts, lower toxicity, milder reaction conditions. |

| Precursor Synthesis | Use of harsh organometallic reagents (e.g., n-butyllithium). | Metal-halogen exchange using safer reagents like Turbo Grignard. mdpi.com | Safer handling, less stringent temperature control (e.g., 0°C vs. -78°C). |

Exploration of Undiscovered Reactivity Patterns

The this compound molecule possesses three bromine atoms with different chemical environments, suggesting a rich and potentially selective reactivity that remains largely unexplored. The bromine atom attached directly to the pyridine ring is expected to behave differently from the two geminal bromine atoms on the methyl group.

Future research should systematically investigate the differential reactivity of these sites. Key research questions include:

Can the geminal bromines be selectively substituted one at a time?

Under what conditions does the ring bromine react versus the side-chain bromines?

Can orthogonal reaction conditions be developed to functionalize the different positions independently?

The bromomethyl group is a known precursor for a variety of functional groups, and gem-dibromo moieties can be converted to aldehydes or ketones. The bromine on the pyridine ring is a handle for cross-coupling reactions like Suzuki-Miyaura coupling. A thorough investigation into these transformations would establish this compound as a versatile building block. For example, bromomethyl heteroaromatic compounds are valuable precursors for pharmacologically active molecules and artificial receptors used in molecular recognition research. nih.gov The unique trifunctional nature of this compound could allow for the synthesis of highly complex molecular architectures from a single starting material.

Expansion of Applications in Emerging Fields

The true value of this compound will be realized through its application in cutting-edge fields. Based on the utility of structurally similar pyridine derivatives, several promising areas can be identified.

Materials Science and Supramolecular Chemistry : Compounds like 2,6-bis(bromomethyl)pyridine are used to synthesize macrocycles and complex ligands for metal ions due to the conformational flexibility of the side arms. nih.gov The dibromomethyl group on the target molecule offers a unique point of connection that could be used to create novel ligand topologies, potentially for Extended Metal Atom Chains (EMACs) which have unique magnetic properties. georgiasouthern.edu

Medicinal Chemistry : Pyridine derivatives are a cornerstone of drug discovery. Computational studies and synthesis of pyridine variants have identified candidates for treating aggressive brain tumors like glioblastoma. nih.gov The this compound core could serve as a scaffold for new therapeutic agents. Its multiple reactive handles allow for the systematic variation of substituents to optimize biological activity, solubility, and cell permeability.

Catalysis : The pyridine nitrogen and the potential for conversion into other donor groups make this molecule an attractive platform for designing new ligands for transition metal catalysis. The ability to introduce different functionalities at three distinct positions could lead to highly tunable catalysts for a variety of chemical transformations.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful, predictive lens through which to explore the potential of this compound before committing to extensive lab work.

Density Functional Theory (DFT) can be employed to predict the molecule's stable conformations, electronic structure, and spectroscopic properties, as has been done for the related 2,6-bis(bromomethyl)pyridine. researchgate.net Such studies can provide fundamental insights into bond lengths, bond angles, and vibrational frequencies. researchgate.net

More advanced computational modeling can be used to:

Predict Reactivity and Regioselectivity : Calculating Molecular Electrostatic Potential (MEP) maps can identify the most electron-deficient sites, predicting where a nucleophile is most likely to attack. Transition state modeling can elucidate reaction mechanisms and predict whether the ring or side-chain bromines are more labile under specific conditions.

Guide Drug Design : In silico tools can predict crucial pharmacological properties. Algorithms can estimate water solubility (-logS), brain-penetration capability (CNS-MPO), and potential cardiotoxicity, allowing for the pre-selection of the most promising derivatives for synthesis, as demonstrated in the development of anti-glioblastoma agents. nih.gov

Understand Intermolecular Interactions : Techniques like Hirshfeld surface analysis can be used to visualize and quantify the non-covalent interactions (e.g., halogen bonding, hydrogen bonding, π-π stacking) that govern the compound's solid-state packing and its interactions with biological targets. researchgate.net

Table 2: Application of Computational Methods

| Computational Method | Research Objective | Predicted Outcome |

| Density Functional Theory (DFT) | Determine ground-state geometry and electronic properties. researchgate.net | Optimized molecular structure, HOMO-LUMO gap, vibrational spectra. |

| Molecular Electrostatic Potential (MEP) | Predict sites for nucleophilic/electrophilic attack. | Guide for regioselective reactions. |

| Transition State Modeling | Elucidate reaction mechanisms and energy barriers. | Understanding of kinetic vs. thermodynamic products. |

| Pharmacokinetic Modeling (e.g., CNS-MPO) | Evaluate drug-likeness of potential derivatives. nih.gov | Selection of candidates with favorable properties for medicinal chemistry. |

| Hirshfeld Surface Analysis | Analyze intermolecular forces in the solid state. researchgate.net | Insight into crystal packing and potential for polymorphism. |

By integrating these future research directions, the scientific community can systematically unlock the synthetic utility of this compound, establishing it as a valuable tool for innovation in chemistry, materials science, and medicine.

Q & A

Basic: What are the recommended synthetic routes for 2-bromo-6-(dibromomethyl)pyridine, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis of brominated pyridines often involves halogenation or bromomethylation of precursor pyridine derivatives. For example, 2-bromo-6-methylpyridine can be synthesized by heating 2-chloro-6-methylpyridine with bromotrimethylsilane ( ). Extending this methodology, dibromomethylation at the 6-position may require sequential bromination steps or the use of a bromomethylating agent under controlled conditions. Optimization parameters include:

- Temperature: Lower temperatures (e.g., 0–25°C) minimize side reactions like over-bromination.

- Catalysts: Lewis acids (e.g., AlCl₃) may enhance regioselectivity.

- Solvent: Polar aprotic solvents (e.g., DMF) improve reagent solubility.

Yields can be monitored via GC-MS or HPLC, with purification through column chromatography or recrystallization .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substitution patterns (e.g., splitting of pyridine ring protons and bromine-induced deshielding). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals.

- X-ray Crystallography: SHELX software ( ) refines crystal structures, confirming bond lengths and angles. For example, the C-Br bond length in bromopyridines typically ranges from 1.88–1.92 Å.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- IR Spectroscopy: Bands near 600–800 cm⁻¹ indicate C-Br stretching .

Advanced: How does the presence of dibromomethyl and bromo substituents influence the electronic and steric properties of pyridine derivatives in coordination chemistry?

Answer:

The bromo and dibromomethyl groups act as electron-withdrawing substituents, lowering the pyridine ring’s electron density and enhancing its π-acceptor capability. This facilitates coordination to transition metals (e.g., Cu, Ru, or Ni) in catalytic systems. Steric hindrance from the dibromomethyl group may favor monodentate over bidentate binding modes. For example, in , a bromo-oxazolinyl-pyridine ligand forms a dinuclear Cu(II) complex with a µ-bridging bromide, demonstrating how bulky substituents influence coordination geometry .

Advanced: What are the thermal decomposition pathways of this compound under high-pressure conditions?

Answer:

At elevated temperatures (>100°C) and pressure (1.7 atm), brominated pyridines can undergo decomposition via carbene intermediates. For instance, shows that triazolopyridines decompose to generate pyridylcarbenes, which stabilize via cyclopropanation or ketone formation. Analogously, this compound may release HBr or Br₂, forming reactive intermediates like vinylpyridines or cyclopropane derivatives. Product distribution can be analyzed via GC-MS or ¹H NMR, with DFT calculations predicting dominant pathways .

Basic: What safety precautions are necessary when handling this compound, given its brominated structure?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile bromine species.

- Protective Gear: Nitrile gloves and safety goggles prevent skin/eye contact ( classifies similar compounds as Skin/Irrit. Category 2).

- Storage: Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent explosive reactions.

- Waste Disposal: Neutralize with aqueous sodium thiosulfate to reduce bromine toxicity .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculates activation energies and transition states for SNAr (nucleophilic aromatic substitution) reactions. Key steps include:

Geometry Optimization: Model the reactant and possible intermediates.

Electrostatic Potential Maps: Identify electron-deficient positions (e.g., para to bromine) for nucleophilic attack.

Kinetic Studies: Compare energy barriers for competing pathways (e.g., substitution at Br vs. dibromomethyl sites).

In , DFT validated ring-chain isomerization mechanisms in triazolopyridines, demonstrating its utility in predicting regioselectivity .

Advanced: What challenges arise in achieving regioselective cross-coupling of this compound, and how can catalytic systems address this?

Answer:

The dibromomethyl group may sterically hinder coupling at the 6-position. Strategies include:

- Catalyst Design: Bulky ligands (e.g., XPhos) on Pd catalysts promote coupling at less hindered sites.

- Protecting Groups: Temporarily mask the dibromomethyl group with silyl ethers to direct reactivity.

demonstrates that 2-bromo-6-(trifluoromethyl)pyridine undergoes Suzuki-Miyaura coupling with 78% yield using Pd(PPh₃)₄, suggesting analogous conditions for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.